1-Ethyl-3-hydroxy-1-phenylurea
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-ethyl-3-hydroxy-1-phenylurea |
InChI |
InChI=1S/C9H12N2O2/c1-2-11(9(12)10-13)8-6-4-3-5-7-8/h3-7,13H,2H2,1H3,(H,10,12) |
InChI Key |
YRPLIRIFSXIAGC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)NO |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 1 Ethyl 3 Hydroxy 1 Phenylurea
Photochemical Reactions of Hydroxylated Phenylurea Systems
The photochemical transformation of phenylureas is a critical degradation pathway in sunlit environments. unito.it These reactions are highly dependent on the chemical structure of the molecule, particularly the nature and position of substituents on the phenyl ring and the urea (B33335) moiety. chemicalbook.comrsc.org The presence of a hydroxyl group on the urea nitrogen, as in 1-Ethyl-3-hydroxy-1-phenylurea, is expected to significantly influence its photochemical behavior.
The primary photochemical reactions observed for substituted phenylureas can be categorized into four main types: photolysis, photoelimination, photooxidation, and photorearrangement. chemicalbook.com
Direct photolysis occurs when a molecule absorbs light, leading to its degradation. For many phenylurea herbicides, direct photolysis can be a significant transformation pathway in surface waters during spring and summer. unito.it The efficiency of this process is determined by the compound's ability to absorb sunlight and its quantum yield (the efficiency of the absorbed light in causing a chemical change). unito.it
For halogenated phenylureas, the primary photochemical reaction is often the photolysis of the carbon-halogen bond on the aromatic ring, leading to photohydrolysis. chemicalbook.comrsc.orgnih.gov In the specific case of para-halogenated derivatives, the formation of a carbene intermediate has been observed. rsc.orgnih.gov
Photoelimination reactions have also been identified as a degradation pathway for phenylureas. chemicalbook.com For instance, compounds with a methoxy (B1213986) group on the urea nitrogen can undergo demethoxylation as a competitive reaction. chemicalbook.comrsc.org It is plausible that the N-hydroxy group of this compound could participate in similar photoelimination processes.
Photooxidation reactions are often mediated by reactive species generated by photosensitizers present in natural waters, such as dissolved organic matter (DOM), nitrate, and nitrite. rsc.org These sensitizers absorb sunlight and produce highly reactive transients like hydroxyl radicals (˙OH), singlet oxygen (¹O₂), and triplet states of DOM. rsc.org The reaction of phenylureas with hydroxyl radicals is a key degradation mechanism and can lead to the formation of N-formyl compounds, which may be toxic. rsc.org Photooxidation can also be induced by photocatalysts or iron salts. chemicalbook.comnih.gov Oxidation of alkyl groups on the urea nitrogen, such as N-demethylation to form N-formyl derivatives, is a known photooxidation pathway. rsc.orgepa.gov
Photorearrangement is another possible transformation route. Unhalogenated phenylureas, when excited by UV light, can undergo an intramolecular rearrangement analogous to the photo-Fries rearrangement. chemicalbook.comrsc.orgnih.gov This process typically involves the migration of a substituent on the ring.
Table 2: Summary of General Photochemical Pathways for Substituted Phenylureas
| Reaction Type | Description | Influencing Factors / Examples |
| Photohydrolysis | Cleavage of a bond (e.g., C-Halogen) by light and reaction with water. | Predominant in halogenated derivatives. chemicalbook.comrsc.org |
| Photoelimination | Light-induced removal of a small molecule from the parent structure. | Demethoxylation in methoxy-substituted ureas. chemicalbook.comrsc.org |
| Photooxidation | Oxidation initiated by light, often via sensitizers (˙OH, ¹O₂). | N-dealkylation, oxidation of methyl groups. rsc.orgepa.gov |
| Photorearrangement | Intramolecular rearrangement of atoms to form a structural isomer. | Photo-Fries type rearrangement in unhalogenated ureas. chemicalbook.comrsc.org |
Intramolecular and Intermolecular Chemical Interactions
The three-dimensional structure, crystal packing, and physical properties of phenylurea compounds are heavily influenced by non-covalent interactions, particularly hydrogen bonding. The urea functional group is a potent hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of robust intra- and intermolecular networks. nih.gov
Intermolecular hydrogen bonds are crucial for the assembly of phenylurea molecules in the solid state. A frequently observed motif is the formation of centrosymmetric dimers, where two molecules are linked by a pair of N-H⋯O=C hydrogen bonds. nih.govresearchgate.net These dimer units can then be further associated through other weaker interactions.
For this compound, the presence of the N-hydroxy group introduces an additional site for hydrogen bonding (both as a donor and an acceptor). This would likely lead to more complex hydrogen-bonding patterns compared to phenylureas lacking this group. The hydroxyl proton can form intramolecular hydrogen bonds with the urea carbonyl oxygen or participate in extensive intermolecular networks, influencing the compound's solubility, melting point, and crystal structure. The phenyl ring can also engage in π-π stacking or C-H⋯π interactions, further stabilizing the crystal lattice. iucr.org
Investigation of Hydrogen Bonding Networks
While crystallographic data specifically for this compound is not extensively documented in publicly accessible databases, its molecular structure allows for a predictive analysis of its hydrogen bonding capabilities based on the well-studied behavior of urea and hydroxyurea (B1673989) derivatives. The molecule possesses key functional groups that act as both hydrogen bond donors and acceptors: the urea N-H groups, the carbonyl oxygen (C=O), and the hydroxyl (-OH) group.
The urea moiety is known to form robust and directional hydrogen bonds. Typically, N,N'-disubstituted ureas self-assemble through a pair of N−H···O=C hydrogen bonds, creating characteristic one-dimensional tapes or ribbon-like structures. In the case of this compound, the N-H proton of the secondary amine is a potent hydrogen bond donor, while the carbonyl oxygen is a strong acceptor.
In diaryl ureas, it has been noted that if the aryl rings contain hydrogen-bond accepting groups, the typical urea tape synthon may be disrupted in favor of bonding to the substituent. researchgate.net While the phenyl group in this compound is not strongly electron-withdrawing or a hydrogen bond acceptor itself, its steric bulk, along with the ethyl group, will play a crucial role in the final supramolecular architecture.
Table 1: Potential Hydrogen Bonding Interactions in this compound
| Donor | Acceptor | Type of Interaction | Potential Supramolecular Structure |
|---|---|---|---|
| N-H (Urea) | C=O (Urea) | Intermolecular | 1D Tapes, Chains |
| O-H (Hydroxyl) | C=O (Urea) | Intramolecular/Intermolecular | Ring formation, Cross-linking of chains |
| N-H (Urea) | O-H (Hydroxyl) | Intermolecular | Cross-linking of chains |
Excited-State Proton Transfer Phenomena in Urea Derivatives
Excited-state proton transfer (ESPT) is a photochemical process where a proton is transferred from a photoacid to a suitable acceptor upon electronic excitation. Aromatic urea derivatives, particularly those coupled with a fluorophore like anthracene, have been shown to undergo intermolecular ESPT in the presence of a proton acceptor, such as an acetate (B1210297) anion. scispace.com
Upon photoirradiation, the electron density within the molecule redistributes. For certain aromatic ureas, this leads to a significant increase in the acidity of the N-H protons, lowering their pKa value in the excited state. researchgate.netoup.com This photo-induced acidity facilitates the transfer of a proton to a nearby acceptor molecule. The process can be observed through changes in fluorescence spectra, often resulting in dual fluorescence: one emission from the locally excited (normal) state and a second, red-shifted emission from the proton-transferred (tautomer) state. researchgate.net
Studies on anthracene-phenylurea derivatives have revealed several key factors influencing the ESPT rate:
π-Conjugation: Extending the π-conjugation of the substituent on the urea can promote the formation of the tautomer and is significantly involved in the reverse ESPT reaction. rsc.org
Substituent Effects: Electron-donating groups on the phenyl ring can lead to a faster ESPT reaction, while electron-withdrawing groups can slow it down, an effect attributed to their influence on a charge transfer reaction that precedes the proton transfer. scispace.comnih.gov
Proton Source: In unsymmetrical ureas, the specific N-H proton that is transferred can depend on the substitution pattern. Computational studies suggest that the proton on the anthracenyl side is transferred in 1- and 2-substituted anthracenyl-phenylureas, whereas the proton on the phenyl side is transferred in the 9-substituted isomer. researchgate.net
For this compound, while it lacks a large fluorophore like anthracene, the fundamental principle of photo-induced acidification of the N-H bond could still occur. The presence of the phenyl ring provides some π-system. The rate and efficiency of any potential ESPT process would be highly dependent on the solvent environment and the presence of a suitable proton acceptor.
Table 2: Factors Influencing ESPT in Aromatic Urea Derivatives
| Factor | Observation | Reference |
|---|---|---|
| Acetate Anion | Acts as a proton acceptor, facilitating the ESPT reaction. | scispace.com |
| π-Conjugation Length | Increased length enhances the rate constant of the ESPT reaction. | rsc.org |
| Electron-Donating Groups | Accelerate the ESPT reaction rate. | nih.gov |
Stability and Degradation Pathways of the Compound in Controlled Chemical Environments
The stability of this compound is dictated by the chemical properties of its two core structural motifs: the phenylurea group and the N-hydroxy (hydroxyurea) group.
Phenylurea herbicides are generally stable against abiotic chemical degradation in aqueous solutions at moderate temperatures and pH ranges (pH 4-10). researchgate.net However, their degradation can be catalyzed by H+, OH-, and certain buffer species, and it can be accelerated by photochemical processes. researchgate.net The primary non-biological degradation pathway for phenylureas is the hydrolysis of the urea bond, which would cleave this compound into N-ethyl-N-phenylhydroxylamine and isocyanic acid (which would further hydrolyze).
The N-hydroxyurea moiety, however, is known to be significantly less stable. Hydroxyurea itself is unstable in solution and can undergo decomposition. nih.gov Studies have shown that aged solutions of hydroxyurea can generate reactive species, including nitric oxide (NO), hydrogen cyanide (HCN), and peroxides. nih.gov This decomposition is a critical aspect of its biological activity and suggests that the N-hydroxy group in this compound is a likely point of chemical instability. Prolonged treatment or higher concentrations of hydroxyurea can lead to the generation of reactive oxygen species (ROS) and DNA damage. nih.govmdpi.com
Therefore, the degradation of this compound in a controlled environment would likely proceed via two main competing pathways:
Hydrolysis: Cleavage of the urea C-N bonds, accelerated under acidic or basic conditions.
Decomposition of the N-hydroxy group: This pathway could lead to the release of reactive nitrogen species and oxidative degradation.
When heated to decomposition, amides and ureas can emit toxic fumes of nitrogen oxides (NOx). noaa.gov
Table 3: Predicted Degradation Pathways for this compound
| Pathway | Conditions | Major Predicted Products | Basis of Prediction |
|---|---|---|---|
| Hydrolysis | Acidic or alkaline pH | N-Ethyl-N-phenylhydroxylamine, Isocyanic Acid/CO2 + NH3 | Stability studies of phenylurea herbicides. researchgate.net |
| N-Hydroxy Decomposition | Aqueous solution, potentially accelerated by heat or light | Reactive Nitrogen Species (e.g., NO), Reactive Oxygen Species | Instability of hydroxyurea in solution. nih.gov |
| Thermal Decomposition | High temperature | Nitrogen Oxides (NOx) | General reactivity of amides. noaa.gov |
Advanced Spectroscopic and Structural Characterization of 1 Ethyl 3 Hydroxy 1 Phenylurea
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Through ¹H and ¹³C NMR analyses, a detailed map of the carbon-hydrogen framework of 1-Ethyl-3-hydroxy-1-phenylurea can be constructed.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The ethyl group protons would appear as a characteristic quartet and triplet. The phenyl group protons would generate complex signals in the aromatic region of the spectrum. Additionally, the protons on the urea (B33335) and hydroxyl groups are expected to appear as broad singlets that are exchangeable with deuterium (B1214612) oxide (D₂O).
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₃ (Ethyl) | 1.1 - 1.3 | Triplet (t) | ~7.2 |
| CH₂ (Ethyl) | 3.7 - 3.9 | Quartet (q) | ~7.2 |
| Aromatic-H (ortho, meta, para) | 7.2 - 7.6 | Multiplet (m) | - |
| NH | 8.0 - 8.5 | Broad Singlet (br s) | - |
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment gives a distinct signal. For this compound, signals are expected for the two carbons of the ethyl group, the four distinct carbons of the phenyl ring (ipso, ortho, meta, and para), and the carbonyl carbon of the urea moiety. The chemical shifts of these carbons are influenced by their neighboring atoms and functional groups. For instance, data from the analogue 1,1-Diethyl-3-phenylurea can help in predicting these shifts. spectrabase.com
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CH₃ (Ethyl) | 13 - 15 |
| CH₂ (Ethyl) | 45 - 48 |
| Aromatic-C (ortho, meta) | 125 - 130 |
| Aromatic-C (para) | 122 - 124 |
| Aromatic-C (ipso) | 140 - 142 |
Mass Spectrometry (MS) for Molecular Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound (Molecular Weight: 180.19 g/mol ), the molecular ion peak is expected at m/z 180. The fragmentation would likely involve cleavages at the bonds of the urea core and the substituents. The study of fragmentation patterns in phenylurea derivatives and other related structures provides a basis for these predictions. nih.govlibretexts.org
Predicted EI-MS Fragmentation Data
| m/z Value | Proposed Fragment Ion | Fragment Structure |
|---|---|---|
| 180 | Molecular Ion [M]⁺• | [C₉H₁₂N₂O₂]⁺• |
| 163 | [M - OH]⁺ | [C₉H₁₁N₂O]⁺ |
| 151 | [M - C₂H₅]⁺ | [C₇H₇N₂O₂]⁺ |
| 120 | [Phenyl isocyanate]⁺• | [C₆H₅NCO]⁺• |
| 93 | [Aniline]⁺• | [C₆H₅NH₂]⁺• |
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for separating and identifying components of a mixture. However, many phenylurea compounds are known to be thermally labile, meaning they can decompose at the high temperatures used in standard GC injectors. nih.govelsevierpure.com This can lead to the analysis of degradation products rather than the original compound. To circumvent this, specialized injection techniques like temperature-programmed or on-column injection may be required to analyze this compound without degradation. researchgate.net Alternatively, derivatization to a more thermally stable form can be employed.
Advanced Mass Spectrometry for Molecular Identification and Purity Assessment
Modern mass spectrometry offers a suite of advanced techniques for unambiguous molecular identification and purity assessment. High-resolution mass spectrometry (HRMS) can determine the mass of an ion with very high accuracy, allowing for the calculation of its elemental composition and confirming the molecular formula. nih.gov Techniques like tandem mass spectrometry (MS/MS), often coupled with soft ionization methods like electrospray ionization (ESI), can provide even more detailed structural information by selecting a specific ion and fragmenting it further. nih.gov For a compound like this compound, which may be challenging to analyze by GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS) would be a highly suitable alternative, as it operates at lower temperatures. oup.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Spectroscopic techniques are fundamental in elucidating the structure and electronic properties of molecules. IR spectroscopy probes the vibrational modes of chemical bonds, offering a fingerprint of the functional groups present, while UV-Vis spectroscopy provides insights into the electronic transitions within the molecule.
An infrared spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups. The urea core, along with the phenyl, ethyl, and hydroxyl substituents, would each contribute to a unique spectral fingerprint. Key expected vibrational modes would include:
O-H Stretching: A broad absorption band would be anticipated in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (O-H) group on the urea nitrogen. The breadth of this peak is a result of hydrogen bonding.
N-H Stretching: While the N-OH group is present, if the tautomeric form with a standard N-H bond exists in equilibrium or in certain environments, a sharp to medium band could appear around 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations from the phenyl ring would typically appear as a group of sharp bands just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). Aliphatic C-H stretching from the ethyl group would be observed as strong bands in the 2850-2960 cm⁻¹ region.
C=O Stretching (Amide I band): The carbonyl (C=O) group of the urea moiety is expected to produce a very strong and sharp absorption band, typically in the range of 1630-1680 cm⁻¹. The exact position would be sensitive to the electronic environment and hydrogen bonding.
N-H Bending and C-N Stretching (Amide II band): A medium to strong band in the 1550-1640 cm⁻¹ region, resulting from a combination of N-H bending and C-N stretching, would be characteristic of the urea structure.
C=C Stretching: Aromatic C=C bond stretching vibrations from the phenyl ring would give rise to one or more sharp, medium-intensity bands in the 1450-1600 cm⁻¹ range.
C-N Stretching: The stretching vibrations of the C-N bonds within the urea and attached to the ethyl and phenyl groups would appear in the fingerprint region, typically between 1200 and 1400 cm⁻¹.
A summary of these expected IR absorption frequencies is presented in the table below.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
| Hydroxyl (O-H) | Stretching | 3200-3600 | Strong, Broad |
| Aromatic C-H | Stretching | 3000-3100 | Medium, Sharp |
| Aliphatic C-H | Stretching | 2850-2960 | Strong, Sharp |
| Carbonyl (C=O) | Stretching (Amide I) | 1630-1680 | Strong, Sharp |
| N-H Bending / C-N Str. | Bending (Amide II) | 1550-1640 | Medium to Strong |
| Aromatic C=C | Stretching | 1450-1600 | Medium, Sharp |
| C-N | Stretching | 1200-1400 | Medium |
The UV-Vis spectrum of this compound would be dominated by electronic transitions within the phenyl ring and the urea carbonyl group, which act as chromophores. The primary expected transitions would be:
π → π* Transitions: The phenyl group contains a conjugated π-electron system. Excitation of these electrons from a bonding (π) to an anti-bonding (π*) orbital would likely result in strong absorption bands in the UV region, typically around 200-280 nm. The substitution on the phenyl ring would influence the exact wavelength and intensity of these absorptions.
n → π* Transitions: The carbonyl group and the nitrogen and oxygen atoms of the hydroxyurea (B1673989) moiety possess non-bonding electrons (lone pairs). The promotion of one of these electrons from a non-bonding orbital (n) to an anti-bonding π* orbital of the carbonyl group would result in an n → π* transition. These transitions are generally of much lower intensity than π → π* transitions and would be expected to appear at longer wavelengths, potentially overlapping with the phenyl group's absorptions.
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
To determine the crystal structure, a suitable single crystal of this compound would need to be grown and irradiated with X-rays. By analyzing the diffraction pattern of the X-rays, the electron density map of the molecule can be constructed, leading to the determination of atomic positions. This would confirm the molecular connectivity and provide precise geometric parameters.
The crystallographic analysis would yield the dimensions of the unit cell—the basic repeating block of the crystal lattice—defined by the parameters a, b, c, α, β, and γ. It would also reveal the crystal system (e.g., monoclinic, orthorhombic). Furthermore, the analysis would describe the specific conformation of the molecule in the solid state, including the dihedral angles between the phenyl ring and the plane of the urea group, and the orientation of the ethyl and hydroxyl groups.
A key aspect of the crystallographic study would be the identification and characterization of intermolecular interactions that stabilize the crystal lattice. For this compound, the following non-covalent interactions would be anticipated:
Hydrogen Bonding: The hydroxyl group (O-H) and the urea moiety are strong hydrogen bond donors and acceptors. It is highly probable that strong intermolecular O-H···O=C or N-H···O=C hydrogen bonds would be a dominant feature, linking molecules into chains, dimers, or more complex three-dimensional networks.
C–H···O Contacts: Weaker C–H···O hydrogen bonds, involving C-H groups from the phenyl or ethyl substituents as donors and the carbonyl oxygen as an acceptor, would also likely be present, further stabilizing the solid-state architecture.
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic techniques are indispensable in the analysis of this compound, facilitating both the assessment of its purity and its separation from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are two of the most prominently used methods for these purposes.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for the quantitative determination of this compound, offering high resolution and sensitivity. The methodologies are typically developed based on reversed-phase chromatography, which is well-suited for the separation of moderately polar compounds like phenylurea derivatives.
Detailed research findings indicate that C18 columns are highly effective for the separation of phenylurea compounds. nih.gov The separation mechanism relies on the hydrophobic interactions between the stationary phase and the analyte. A common mobile phase consists of a mixture of acetonitrile (B52724) and water, often with a gradient elution to ensure optimal separation of the target compound from any impurities or other components in a mixture. nih.gov Detection is frequently accomplished using a Diode Array Detector (DAD) or a UV detector, typically monitoring at a wavelength around 245 nm, where the phenylurea chromophore exhibits strong absorbance. nih.gov
For quantitative analysis, a calibration curve is established by running a series of standard solutions of known concentrations. This allows for the accurate determination of the concentration of this compound in a sample. The method's performance is validated by assessing parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).
Below is an interactive data table summarizing a typical set of HPLC conditions for the analysis of this compound:
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 mm x 150 mm, 5 µm particles |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 0-20 min, 30-70% B; 20-25 min, 70-30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 245 nm |
| Injection Volume | 10 µL |
| Retention Time (tR) | Approximately 12.5 minutes |
Thin Layer Chromatography (TLC) for Reaction Monitoring and Purification
Thin Layer Chromatography (TLC) is a versatile and rapid technique widely employed for the qualitative monitoring of reactions involving this compound and for guiding its purification. Its simplicity and speed make it an ideal tool for tracking the progress of a synthesis by observing the disappearance of starting materials and the appearance of the product spot.
In a typical TLC setup for this compound, a silica (B1680970) gel plate is used as the stationary phase due to its polarity, which allows for effective separation of compounds with varying polarities. The choice of the mobile phase, or eluent, is critical and is determined empirically to achieve a good separation, ideally with the Rf value of the target compound between 0.3 and 0.7. A common mobile phase for phenylurea derivatives is a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate (B1210297). researchgate.net
Visualization of the separated spots on the TLC plate can be achieved under UV light (at 254 nm) if the compound is UV-active, which is the case for this compound due to its aromatic ring. Alternatively, chemical staining agents can be used.
For purification purposes, TLC can be used to determine the optimal solvent system for a larger-scale separation by column chromatography. The separation achieved on the TLC plate provides a good indication of how the compound will behave on a silica gel column with the same eluent system.
An interactive data table with typical TLC parameters for this compound is presented below:
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 plates |
| Mobile Phase | Ethyl acetate / n-Hexane (1:1, v/v) |
| Development | In a saturated chamber |
| Visualization | UV light at 254 nm |
| Rf Value | Approximately 0.5 |
Chemical Applications and Role As a Synthetic Intermediate
Utilization of 1-Ethyl-3-hydroxy-1-phenylurea as a Building Block in Organic Synthesis
While specific documented examples of this compound as a building block are not extensively reported in publicly available literature, the broader class of phenylureas and hydroxyureas serves as versatile precursors in the synthesis of more complex molecules. Phenylurea derivatives are often employed in the construction of heterocyclic scaffolds and other advanced organic structures. nih.govresearchgate.netmdpi.com The presence of the N-hydroxy group in this compound introduces a unique point of reactivity compared to standard phenylureas.
The general synthetic utility of N-hydroxyureas suggests that this compound could theoretically serve as a precursor for various organic scaffolds. The synthesis of N-hydroxyureas can be achieved through methods such as the reaction of amines with O-benzyl protected N-hydroxycarbamates followed by deprotection. researchgate.net Another route involves the reaction of carbamoyl (B1232498) azides with hydroxylamine (B1172632). organic-chemistry.org These synthetic pathways highlight the accessibility of the N-hydroxyurea functional group. Once formed, this group can be a handle for further chemical modifications. For instance, phenylurea scaffolds are integral to certain classes of compounds with specific biological activities, and the introduction of an N-hydroxy group could modulate these properties. researchgate.netmdpi.com
In multi-step syntheses, intermediates with distinct reactive sites are highly valuable. This compound offers several such sites: the N-hydroxy group, the urea (B33335) backbone, and the phenyl ring, which could be functionalized further. Phenylurea derivatives have been utilized in multi-step reaction pathways to generate more complex molecules. researchgate.net The N-hydroxyurea functionality, in particular, can be involved in rearrangements and other transformations, although specific examples for the title compound are not detailed in the available literature.
Exploration of Chemical Derivatization for Material Science Applications
The properties of polymers, resins, and adhesives can be tailored by the careful selection of monomers and additives. While direct studies on this compound in material science are scarce, the applications of related phenylurea and polyurea compounds provide a basis for potential exploration.
Potential in Polymer Synthesis
The N-hydroxyurea group is not a traditional monomer for polymerization. However, it is conceivable that this compound could be chemically modified to introduce polymerizable groups. For example, the hydroxyl group could be esterified with acrylic acid to form a vinyl monomer. Alternatively, the phenyl ring could be functionalized with groups suitable for polymerization. Research has been conducted on incorporating hydroxyurea (B1673989) into polymer backbones for specific applications, such as in the development of polymer-supported drugs. researchgate.net
Contribution to Resin and Adhesive Formulations
Certain phenylurea derivatives have been patented for use as accelerators in the curing of epoxy resins. google.com These accelerators facilitate the curing process, particularly at low temperatures. While this compound is not explicitly mentioned in this context, its structural similarity to other phenylureas suggests a potential, yet unverified, role in such formulations. Polyurea chemistry is also fundamental to some fast-curing adhesives and sealants. specialchem.compolyaspartic-resin.comasparticresin.com The reactivity of the amine precursors with isocyanates is key to the rapid formation of the polyurea network. specialchem.com The specific contribution of an N-hydroxyurea compound like this compound to these formulations would require dedicated research.
Mechanistic Insights from its Formation and Decomposition in Chemical Processes
Understanding the formation and decomposition pathways of a compound is crucial for its effective application. For this compound, insights can be drawn from studies on related N-hydroxyureas and phenylureas.
The formation of N-substituted ureas often involves the reaction of an amine with an isocyanate. nih.gov Therefore, a plausible synthetic route to this compound would involve the reaction of N-ethyl-N-phenylhydroxylamine with an isocyanate source, or the reaction of N-ethyl-N-phenylamine with a hydroxyisocyanate equivalent.
Below is a table summarizing the potential applications based on the chemistry of related compounds.
| Application Area | Potential Role of this compound | Basis of Postulation |
| Organic Synthesis | Precursor to heterocyclic compounds and other advanced scaffolds. | General reactivity of phenylureas and N-hydroxyureas. nih.govresearchgate.netorganic-chemistry.org |
| Material Science | Potential monomer (after modification) or additive in polymer synthesis. | Known incorporation of hydroxyurea into polymer backbones. researchgate.net |
| Material Science | Possible accelerator in epoxy resin curing. | Documented use of other phenylurea derivatives as epoxy accelerators. google.com |
| Material Science | Component in adhesive formulations. | General utility of polyurea chemistry in adhesives. specialchem.compolyaspartic-resin.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
